molecular formula C15H12N2 B3013186 N-phenylquinolin-3-amine CAS No. 108618-27-5

N-phenylquinolin-3-amine

Cat. No.: B3013186
CAS No.: 108618-27-5
M. Wt: 220.275
InChI Key: RJAKKBANTMOIKE-UHFFFAOYSA-N
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Description

N-phenylquinolin-3-amine (CAS 108618-27-5) is a high-purity quinoline derivative supplied as a powder for research applications. The quinoline scaffold is a significant construction motif in medicinal chemistry, recognized for its diverse biological activities . Specifically, 3-aminoquinoline derivatives have been identified as key intermediates and core structures in the development of novel anticancer agents . Research indicates that such compounds can act as growth inhibitors by inducing cell cycle arrest and promoting apoptosis . This compound serves as a valuable building block for synthesizing more complex molecules and as a core structure for exploring new therapeutic agents. Its mechanism of action is of particular interest in oncology research, with potential applications in targeting various cancer cell lines . The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenylquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKKBANTMOIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Phenylquinolin 3 Amine and Its Derivatives

Established Synthetic Pathways to the N-phenylquinolin-3-amine Core

Several classical and modern synthetic methods have been employed to construct the fundamental this compound structure. These methodologies often involve the formation of the quinoline (B57606) ring system as a key step, followed by the introduction of the phenylamino (B1219803) group at the C3 position.

Copper-catalyzed Amination Reactions

Copper-catalyzed amination, a variation of the Ullmann condensation, represents a common approach for the formation of the C-N bond between a quinoline core and an aniline (B41778) derivative. This method typically involves the reaction of a 3-haloquinoline with aniline in the presence of a copper catalyst. mdpi.com The efficiency of this reaction can be influenced by the nature of the catalyst, ligands, base, and solvent used. For instance, the use of CuI with specific ligands has been shown to be effective in the amination of bromoquinolines. mdpi.com

Key features of this method include:

Versatility: Applicable to a range of substituted anilines and haloquinolines.

Catalyst System: Often requires a copper(I) or copper(II) source and a suitable ligand.

Reaction Conditions: Typically requires elevated temperatures.

A general representation of this reaction is shown below:

A chemical reaction diagram showing a 3-haloquinoline reacting with aniline in the presence of a copper catalyst and a base to produce this compound and a salt byproduct.

Recent advancements have focused on developing milder and more efficient catalytic systems, including the use of copper nanoparticles. mdpi.com

Oxidative Cyclization Approaches Utilizing Organoboron Reagents

A modular approach for synthesizing polysubstituted quinolin-3-amines involves the oxidative cyclization of 2-(2-isocyanophenyl)acetonitriles with organoboron reagents. nih.gov This method, promoted by a mild one-electron oxidant like Mn(III) acetate (B1210297), allows for the construction of the quinoline ring and the introduction of a substituent at the 2-position in a single step. nih.gov

The key advantages of this protocol are:

Mild Reaction Conditions: The use of Mn(III) acetate allows the reaction to proceed under gentle conditions. nih.gov

High Efficiency and Functional Group Compatibility: The method demonstrates good yields and tolerates a variety of functional groups on both the isocyanide and the organoboron reagent. nih.gov

Modular Nature: Allows for the straightforward introduction of diverse substituents. nih.gov

The reaction proceeds via a radical process, providing access to a wide range of functionalized quinoline derivatives. nih.gov

Multi-component Reaction Strategies for Quinoline Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical route to complex molecules like quinolines from simple starting materials in a one-pot synthesis. ijrjournal.comresearchgate.netrsc.org Several MCRs have been developed for the synthesis of the quinoline core, which can then be further functionalized to yield this compound.

One such strategy involves the reaction of aromatic aldehydes, malononitrile, cyclic ketones, and ammonium (B1175870) acetate in the presence of a reusable catalyst. ijrjournal.com Another approach utilizes the reaction of an amine, an aldehyde, and an alkyne, often referred to as an A³ coupling reaction, which can be catalyzed by various metal catalysts. rsc.org For instance, a zinc-based metal-organic framework (MOF) has been used to catalyze the three-component coupling of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines. rsc.org

The Povarov reaction, a [4+2] cycloaddition of imines with alkenes or alkynes, is another powerful MCR for synthesizing substituted quinolines. researchgate.netrsc.org

MCR TypeReactantsCatalyst/ConditionsProduct Type
Friedländer-typeAromatic aldehyde, malononitrile, cyclic ketone, ammonium acetateCellulose-based cerium (IV)2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives
A³ CouplingAromatic amine, aldehyde, alkyneZinc-based MOF, neat, 110 °C2,4-disubstituted quinolines
Povarov-typeAniline, alkyne, paraformaldehydeCamphor sulfonic acid (CSA)4-aryl quinolines

Reductive Amination Routes

Reductive amination is a versatile method for forming amines from carbonyl compounds and amines via an imine intermediate. masterorganicchemistry.comwikipedia.org In the context of this compound synthesis, this could involve the reaction of a 3-aminoquinoline (B160951) with a benzaldehyde (B42025) derivative, followed by reduction of the resulting imine. masterorganicchemistry.com Alternatively, a ketone or aldehyde on the quinoline core could be reacted with aniline. wikipedia.org

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄) masterorganicchemistry.com

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

This method is highly valuable for creating substituted amines and avoids issues of multiple alkylations that can occur with direct alkylation methods. masterorganicchemistry.com The reaction is typically carried out in a one-pot fashion under neutral or weakly acidic conditions. wikipedia.org

Cyclization of 2-Amino-5-nitrobenzophenone (B23384) Derivatives

A synthetic route to certain quinoline derivatives starts with the cyclization of 2-amino-5-nitrobenzophenone with compounds like acetylacetone (B45752) or ethyl acetoacetate. researchgate.netrsc.orgrsc.org This initial step forms a nitro-substituted quinoline core. The nitro group can then be reduced to an amine, providing a handle for further reactions, such as an acid-amine cross-coupling to introduce the N-phenyl moiety. researchgate.netrsc.orgrsc.org

This pathway has been utilized to synthesize a series of quinoline derivatives with yields for the coupling step ranging from 50-90%. rsc.orgrsc.org

Advanced Derivatization Strategies for this compound Functionalization

Once the this compound core is synthesized, further functionalization can be achieved to modify its properties. Derivatization can occur on the quinoline ring system or the N-phenyl group.

Derivatization strategies often aim to introduce specific functional groups to enhance biological activity or other chemical properties. This can be achieved through various chemical transformations. For instance, the primary or secondary amine functionality can be targeted for acylation or alkylation. libretexts.org The use of derivatizing agents like benzoyl chloride can introduce an acyl group. libretexts.org

For analytical purposes, especially for techniques like HPLC, derivatization is often employed to introduce moieties that enhance detection. libretexts.org For example, reagents can be used to introduce highly conjugated aromatic systems for improved UV-Vis detection or fluorescent tags for fluorescence detection. libretexts.org

Common derivatization reactions for amines include:

Acylation: Reaction with acyl chlorides or anhydrides.

Alkylation: Reaction with alkyl halides.

Silylation: Reaction with silylating agents like MTBSTFA, particularly for GC analysis. sigmaaldrich.com

These derivatization strategies allow for the creation of a diverse library of this compound analogs with a wide range of functionalities.

N-Alkylation and N-Acylation Techniques

N-Alkylation and N-acylation are fundamental transformations for modifying the secondary amine functionality in this compound. These reactions introduce alkyl or acyl groups onto the nitrogen atom, altering the compound's steric and electronic properties.

N-Alkylation can be achieved through various methods. For instance, reaction with alkyl halides in the presence of a base is a common approach. More advanced methods, such as rare-earth-metal-catalyzed reactions, have been developed for specific alkylations, like the synthesis of N-allyl-N-phenylquinolin-3-amine. molaid.com Another relevant strategy involves the reductive amination of carbonyl compounds.

N-Acylation results in the formation of amides, which are key derivatives. This is typically accomplished by reacting this compound with acyl chlorides or acid anhydrides. A prominent method for N-acylation is the acid-amine cross-coupling reaction, which offers high efficiency and functional group tolerance. researchgate.net For example, the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides is achieved by reacting an azide (B81097) intermediate with various alkane amines. nih.gov

Acid-Amine Cross-Coupling Reactions

Acid-amine cross-coupling is a powerful technique for forming amide bonds between this compound and various carboxylic acids. This method typically employs a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Commonly used coupling reagents include carbodiimides and uronium-based reagents like Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). thieme-connect.de For instance, quinoline-amine precursors have been successfully coupled with substituted carboxylic acids using HATU as the coupling agent to produce a variety of quinoline-amide derivatives. researchgate.netrsc.org The process involves the initial formation of an amine from a nitro-quinoline precursor via reduction, which is then subjected to the acid-amine coupling conditions. thieme-connect.deresearchgate.net This methodology is central to creating libraries of amide derivatives for further investigation.

Coupling ReagentSubstratesKey FeaturesReference
HATU Quinoline amine, Substituted carboxylic acidsHigh efficiency, mild reaction conditions. researchgate.net, thieme-connect.de
EDC·HCl Aliphatic amines, Fluorescent carboxylic acidUsed for derivatization for analytical purposes. spkx.net.cn

Asymmetric Transfer Hydrogenation for Chiral Derivatization

Asymmetric transfer hydrogenation (ATH) is a premier method for introducing chirality into the quinoline framework, converting this compound into its chiral tetrahydroquinoline derivatives. This reaction reduces the C=N and C=C bonds of the quinoline ring with high stereocontrol. dicp.ac.cn

The process typically involves a chiral catalyst, often a chiral phosphoric acid (CPA) or a transition metal complex (e.g., Ru(II), Ir(III)) with chiral ligands, and a hydrogen source like Hantzsch ester or formic acid. dicp.ac.cndicp.ac.cnrsc.org The choice of catalyst is crucial as it dictates the stereochemical outcome, enabling the synthesis of specific enantiomers or diastereomers. nih.gov This method has been successfully used in the kinetic resolution of axially chiral quinolines, achieving high selectivity factors (s up to 209), demonstrating its precision in creating stereochemically complex molecules. dicp.ac.cnnih.gov The development of ATH provides a direct route to chiral, non-racemic N-containing heterocycles from readily available quinoline starting materials. dicp.ac.cn

Catalyst SystemHydrogen SourceSubstrate TypeOutcomeReference
(R)-CPAHantzsch EsterAxially Chiral 5-/8-Substituted QuinolinesKinetic resolution with high selectivity (s up to 209). dicp.ac.cn, nih.gov
Chiral Phosphoric AcidHantzsch Ester2,3-Disubstituted QuinolinesDynamic kinetic resolution to form three contiguous stereogenic centers. rsc.org
Tethered Ru(II) / Rh(III)Formic acid/Triethylamine2-MethylquinolineAsymmetric reduction to tetrahydroquinoline (up to 94% ee with Rh catalyst). dicp.ac.cn
Water-soluble Ir catalystNot specifiedC2-Acylated QuinolinesConsecutive ATH for diastereodivergent synthesis of tetrahydroquinolines. nih.gov

Palladium-mediated Substitution Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for both the synthesis of the this compound core and its subsequent functionalization. researchgate.net

The Buchwald-Hartwig amination is a cornerstone reaction for forming the core structure itself. wikipedia.org This reaction couples an aryl halide (e.g., 3-bromoquinoline (B21735) or 3-chloroquinoline) with an amine (aniline) in the presence of a palladium catalyst and a suitable ligand. libretexts.orgorganic-chemistry.org The development of various generations of phosphine (B1218219) ligands (e.g., XPhos, t-BuXPhos) has expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under mild conditions. nih.govacsgcipr.org

Once the this compound scaffold is formed, further substitutions on the quinoline or phenyl rings can be achieved using other palladium-catalyzed reactions. These include:

Suzuki Coupling: Reaction of a halogenated quinoline with an aryl boronic acid. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups. researchgate.netnih.gov

Sonogashira Coupling: Reaction with terminal alkynes. researchgate.net

C-H Alkenylation: Direct coupling between a C-H bond on the quinoline ring and an olefin, which can lead to quinoline and dihydroquinoline structures. mdpi.com

These reactions provide powerful and versatile routes to novel substituted quinoline derivatives from halogenated precursors. researchgate.netrsc.org

Reaction NameReactantsCatalyst/Ligand ExampleProduct TypeReference
Buchwald-Hartwig Amination Aryl Halide, AminePd₂(dba)₃ / XPhosAryl Amine wikipedia.org, nih.gov
Suzuki Coupling Aryl Halide, Boronic AcidPalladium complexBiaryl Compound researchgate.net
Heck Coupling Aryl Halide, AlkenePd(OAc)₂ / PPh₃Aryl Alkene researchgate.net, nih.gov
Sonogashira Coupling Aryl Halide, AlkynePalladium complexAryl Alkyne researchgate.net
C-H Alkenylation Arene, AlkenePd(OAc)₂Aryl Alkene mdpi.com

Post-column Derivatization for Analytical Enhancement

For analytical purposes, particularly in high-performance liquid chromatography (HPLC), post-column derivatization (PCD) is a vital technique to enhance the detection of analytes that lack a strong chromophore or fluorophore. nih.govactascientific.com this compound, as an amine, can be converted into a highly detectable derivative after it has been separated on the HPLC column. actascientific.com

The process involves mixing the column effluent with a derivatizing reagent in a reaction coil before it reaches the detector. chromatographytoday.com Common fluorogenic reagents for primary and secondary amines include:

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. nih.gov

Fluorescamine: Reacts almost instantaneously with primary amines to form fluorescent pyrrolinone products, while the reagent itself is non-fluorescent. nih.govresearchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form highly fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivatives. nih.gov

This technique significantly improves detection limits, allowing for quantification at femtomole levels, and enhances selectivity by targeting the specific functional group of the analyte. nih.govnih.govchromsoc.jp

Regioselective Synthesis and Stereocontrol in this compound Chemistry

Achieving control over the position of substituents (regioselectivity) and their spatial orientation (stereocontrol) is paramount in modern synthetic chemistry.

Regioselective Synthesis refers to the ability to control where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the synthesis of the quinoline backbone, classic methods like the Combes quinoline synthesis offer a degree of regiocontrol. wikipedia.org This method involves the condensation of an aniline with a β-diketone, and the substitution pattern of the final quinoline is determined by the substituents on both starting materials. wikipedia.org More modern methods, such as palladium-catalyzed C-H functionalization, can provide high regioselectivity in the introduction of new groups onto a pre-existing quinoline ring. researchgate.netmdpi.com

Stereocontrol is the control of the formation of stereoisomers. For this compound derivatives, this is most relevant when creating chiral centers. As discussed previously, asymmetric transfer hydrogenation (ATH) is a key strategy for achieving excellent stereocontrol. rsc.org By selecting the appropriate chiral catalyst (e.g., a specific enantiomer of a chiral phosphoric acid), chemists can selectively produce one enantiomer of the resulting chiral tetrahydroquinoline over the other. dicp.ac.cndicp.ac.cn This control is crucial for applications where a specific stereoisomer is required. Strategies for stereocontrol are often based on creating a chiral pocket or environment around the substrate that favors reaction from one face of the molecule, as seen in the use of chiral ligands in metal catalysis. chinesechemsoc.org The principles of stereocontrolled synthesis have been elegantly demonstrated in the total synthesis of complex quinoline-containing natural products like quinine. figshare.comwikipedia.org

Advanced Spectroscopic and Crystallographic Characterization of N Phenylquinolin 3 Amine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of N-phenylquinolin-3-amine analogues in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms.

¹H NMR and ¹³C NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial and crucial structural information.

In the ¹H NMR spectra of this compound analogues, protons on the aromatic rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. libretexts.org The exact chemical shift is influenced by the electronic effects of substituents on both the quinoline (B57606) and phenyl rings. For instance, the proton attached to the secondary amine (N-H) often appears as a broad signal, and its chemical shift can be variable due to factors like solvent and concentration. spectroscopyonline.com Protons on the quinoline ring system, such as H2, H4, and H8, often show distinct chemical shifts. For example, in 3-bromo-4-phenylquinoline, the H2 proton appears as a singlet at δ 9.05 ppm. acs.org

The ¹³C NMR spectra provide information on each unique carbon atom in the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. chemistrysteps.com Carbons in the aromatic rings of this compound derivatives typically appear in the range of δ 110-150 ppm. For example, in 3-bromo-4-phenylquinoline, the carbon signals are observed between δ 118.4 and 152.0 ppm. acs.org The carbon attached to the nitrogen atom (C3) and the carbons of the phenyl ring directly bonded to the amine nitrogen will have characteristic chemical shifts influenced by the nitrogen's electron-donating or -withdrawing nature.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogues

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-Bromo-4-phenylquinolineCDCl₃9.05 (s, 1H), 8.13 (d, 1H), 7.71 (t, 1H), 7.53–7.42 (m, 5H), 7.33–7.26 (m, 2H)152.0, 147.6, 146.8, 136.7, 129.6, 129.4, 129.3, 128.8, 128.6, 128.5, 127.5, 126.3, 118.4 acs.org
3,8-Dibromo-4-phenylquinolineCDCl₃9.16 (s, 1H), 8.05 (dd, 1H), 7.60–7.45 (m, 5H), 7.32–7.26 (m, 2H)152.7, 148.1, 144.0, 136.4, 133.2, 130.1, 129.2, 128.8, 128.6, 127.8, 126.3, 124.9, 119.7 acs.org
1-(4-Phenylquinolin-2-yl)propan-1-oneCDCl₃8.26 (d, 1H), 8.08 (s, 1H), 7.97 (d, 1H), 7.78 (t, 1H), 7.59 (t, 1H), 7.47-7.56 (m, 5H), 3.46 (q, 2H), 1.30 (t, 3H)203.29, 155.65, 147.63, 138.01, 136.63, 130.34, 129.58, 129.39, 128.78, 127.67, 125.86, 118.67, 32.18, 8.24 acs.org

Theoretical NMR Chemical Shift Prediction and Validation

Computational chemistry provides powerful tools for predicting NMR chemical shifts, which can then be compared with experimental data for structural validation. The Gauge-Including Atomic Orbital (GIAO) method, often used with Density Functional Theory (DFT), is a popular approach for calculating theoretical chemical shifts. acs.org

The process involves first optimizing the molecular geometry of the this compound analogue using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)). acs.orgnih.gov Subsequently, the NMR shielding tensors are calculated, from which the chemical shifts are derived. These predicted shifts are then correlated with the experimental values. nih.gov A good correlation between the theoretical and experimental data provides strong support for the proposed structure. acs.org These theoretical calculations can be particularly useful in distinguishing between possible isomers or in assigning signals in crowded regions of the spectrum. chemaxon.com Various software and online platforms are available for such predictions. caspre.ca

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of molecules. It is a valuable tool for identifying functional groups and confirming the structural features of this compound analogues.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is widely used to identify the characteristic functional groups present in a molecule. researchgate.net For this compound and its derivatives, key vibrational bands include:

N-H Stretch : Secondary amines (R₂NH) typically show a single, moderate absorption band in the region of 3350-3310 cm⁻¹. spectroscopyonline.comorgchemboulder.com The presence of this band is a clear indicator of the secondary amine group in this compound.

C-N Stretch : The stretching vibration of the C-N bond in aromatic amines is usually observed in the 1335-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org

Aromatic C-H Stretch : These absorptions typically appear above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch : The in-ring stretching vibrations of the quinoline and phenyl rings give rise to multiple bands in the 1600-1450 cm⁻¹ region. libretexts.org

N-H Bend : Primary amines show a bending vibration around 1650-1580 cm⁻¹, which would be absent in the secondary amine this compound. orgchemboulder.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Secondary AmineN-H Stretch3350 - 3310 spectroscopyonline.comorgchemboulder.com
Aromatic AmineC-N Stretch1335 - 1250 orgchemboulder.comlibretexts.org
Aromatic RingC-H Stretch> 3000 libretexts.org
Aromatic RingC=C Stretch1600 - 1450 libretexts.org

Vibrational Energy Distribution Analysis (VEDA) for Experimental-Theoretical Correlation

To gain a deeper understanding of the vibrational spectra, a Vibrational Energy Distribution (VEDA) analysis can be performed. nih.gov VEDA is a computational method that breaks down each normal mode of vibration into contributions from internal coordinates (stretches, bends, torsions). nih.govscienceopen.com

This analysis is typically performed in conjunction with theoretical frequency calculations (e.g., using DFT). By comparing the calculated vibrational frequencies and their corresponding VEDA with the experimental FT-IR spectrum, a more precise and detailed assignment of the experimental bands can be achieved. nih.gov This correlation between theoretical and experimental data not only confirms the proposed structure but also provides a detailed picture of the vibrational dynamics of the molecule. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., GC-MS, HRMS, LC-MS)

Mass spectrometry is a cornerstone technique for the characterization of this compound analogues, providing precise molecular weight information and insights into their structural framework through fragmentation analysis. wikipedia.org Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. rsc.orgmdpi.com

In the analysis of this compound and its derivatives, the molecular ion peak (M+•) is a critical piece of information. For compounds containing an odd number of nitrogen atoms, like this compound, this peak will have an odd nominal mass. future4200.com For instance, the LC-MS spectrum of this compound shows a molecular ion peak [M+H]+ at m/z 221.12. googleapis.com Similarly, HRMS analysis of derivatives like 6-bromo-N-butyl-3-phenylquinolin-2-amine and 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine have provided exact mass measurements, confirming their elemental composition. mdpi.comsciengine.com

Fragmentation patterns observed in the mass spectra offer valuable structural information. A common fragmentation pathway for aliphatic amines is the cleavage of the bond alpha to the carbon atom attached to the nitrogen. future4200.com In more complex quinoline derivatives, fragmentation can involve the loss of specific substituents. For example, the mass spectrum of 4-hydroxy-3-formylidene-2'-nitroanilino-1-methylquinolin-2-one showed a molecular ion at m/z 323, with fragmentation corresponding to the loss of the –NO2C6H4 group (resulting in a peak at m/z 201) and the loss of the -C=N-C6H4NO2 group (peak at m/z 175). niscpr.res.in

LC-MS/MS provides even more detailed structural data by inducing further fragmentation of selected ions. ncsu.edu This technique has been instrumental in characterizing complex quinoline derivatives by providing multi-stage fragmentation data. nih.gov

Table 1: Mass Spectrometry Data for Selected this compound Analogues

CompoundIonization MethodMolecular Ion [M+H]+ (m/z)Key Fragment Ions (m/z)Reference
This compoundLC-MS221.12Not specified googleapis.com
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amineHRMS349.0152 (calculated), 349.0140 (found)Not specified mdpi.com
4-Hydroxy-3-formylidene-2'-nitroanilino-1-methylquinolin-2-oneMS323201, 175, 146, 134, 104, 77 niscpr.res.in
2-Azido-3-methylquinoline N-oxideHRMS (ESI)223.0590 (calculated for [M+Na]+), 223.0594 (found)Not specified rsc.org
N-(3-acetyl-2-methyl-4-phenylquinolin-6-yl)arylamidesHRMSConfirmed structuresNot specified researchgate.net

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of this compound analogues. rsc.orgrsc.org These techniques provide insights into how the molecular structure and its environment influence the absorption and emission of light.

Absorption and Emission Maxima Analysis

The absorption (λmax) and emission (λem) maxima of this compound derivatives are highly dependent on their chemical structure and the solvent used. Generally, these compounds exhibit absorption in the UV range and fluorescence in the visible region. rsc.org For instance, a series of synthesized quinoline derivatives showed absorption maxima ranging from 215 nm to 290 nm. rsc.org Another study on quinoline derivatives reported absorbance spectra between 337 nm and 341.73 nm, with emission spectra uniformly detected between 411.70 nm and 429.90 nm upon excitation at 340 nm. researchgate.net

The position of substituents on the quinoline and phenyl rings significantly affects the electronic properties. Electron-donating groups can cause a red-shift (bathochromic shift) in the absorption and emission spectra, while electron-withdrawing groups, such as a nitro group, can lead to a blue-shift (hypsochromic shift) and fluorescence quenching. rsc.org The broadened emission peaks often observed suggest strong intermolecular interactions and delocalization of π-electrons in the solid state. rsc.org

Table 2: Absorption and Emission Data for Selected this compound Analogues

Compound/Derivative SeriesSolventAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Reference
Unsymmetrical bis-quinolin-3-yl chalconesVarious (polar and non-polar)215 - 290Not specified rsc.org
Quinoline derivativesAcetonitrile337 - 341.73411.70 - 429.90 researchgate.net
7-fluoro-6-morpholino-3-phenylquinolin-1-ium chlorideNot specified~430520 researchgate.net
Angular googleapis.comphenyleneTetrahydrofuran~435~510 d-nb.info
7-amino-4-trifluromethyl-quinolone derivativesNot specified339 - 374402 - 481 researchgate.net

Stokes Shift and Quantum Yield Determinations

The Stokes shift, which is the difference in energy between the absorption and emission maxima, and the quantum yield (Φ), a measure of the efficiency of fluorescence, are key photophysical parameters. rsc.org A large Stokes shift is advantageous for fluorescence applications as it minimizes self-absorption and improves signal-to-noise ratio. rsc.org

Many this compound analogues exhibit significant Stokes shifts. For example, some bis-quinolin-3-yl chalcones display Stokes shifts exceeding 1.5 × 10^4 cm⁻¹, indicating substantial vibrational relaxation or thermal energy loss before emission. rsc.org In another series of quinoline derivatives, the Stokes shifts ranged from 8299 to 10856 cm⁻¹. researchgate.net

The quantum yield of these compounds can vary widely. For instance, a series of quinoline fluorophores showed quantum yields ranging from 0.1 to 0.7 in acetonitrile. rsc.org Another study reported quantum yields between 0.015 and 0.558. researchgate.net The presence of certain substituents, like nitro groups, can significantly decrease the quantum yield due to fluorescence quenching. rsc.org Conversely, other derivatives exhibit high quantum yields, making them promising candidates for fluorescent applications. rsc.org

Table 3: Stokes Shift and Quantum Yield Data for Selected this compound Analogues

Compound/Derivative SeriesSolventStokes Shift (nm)Quantum Yield (Φ)Reference
Unsymmetrical bis-quinolin-3-yl chalconesAcetonitrile>15000 cm⁻¹0.1 - 0.7 rsc.org
Quinoline derivativesAcetonitrileNot specified (cm⁻¹)0.015 - 0.558 researchgate.net
7-amino-4-trifluromethyl-quinolone derivativesNot specified63 - 1070.14 - 0.54 researchgate.net
Angular googleapis.comphenyleneTetrahydrofuranNot specified0.07 d-nb.info

Solvatochromic Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net This phenomenon is observed in this compound analogues and provides information about the interaction between the solute and solvent molecules. researchgate.net

A positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (red-shift) with increasing solvent polarity, is commonly observed for these compounds. rsc.org This indicates that the excited state is more polar than the ground state and is stabilized by polar solvents. researchgate.net For example, a series of synthesized bis-quinolin-3-yl chalcones demonstrated positive solvatochromism, with λmax values ranging from 215 nm to 290 nm in solvents of varying polarity. rsc.org The study of solvatochromic effects helps in understanding the electronic structure and intermolecular interactions of these molecules in different environments. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

The crystal structures of several this compound derivatives have been successfully determined using this method. For example, the structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide revealed that the quinoline moiety is not perfectly planar. iucr.org Similarly, the crystal structure of 7-fluoro-6-morpholino-3-phenylquinolin-1-ium chloride salt was elucidated, confirming its molecular connectivity and stereochemistry. researchgate.net

Determination of Bond Lengths, Bond Angles, and Torsional Angles

SCXRD provides highly accurate measurements of geometric parameters within the crystal lattice.

Bond Lengths: The C-N bond lengths in the quinoline ring system are of particular interest. In a survey of quinoline compounds, the Cquinoline–N distances were found to be in the range of 1.319 to 1.438 Å, while the Caryl–N distances ranged from 1.396 to 1.438 Å. iucr.org For instance, in 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine, the C3–N2 bond distance was determined to be 1.342(3) Å, suggesting a degree of double bond character. mdpi.com

Bond Angles: The angles around the nitrogen atom and within the quinoline ring system provide insight into the hybridization and geometry of the molecule. The Cquinoline–N–Caryl/sp3 angle in a series of quinoline derivatives averaged around 126.1°. iucr.org The nitrogen atom in most amines is sp3 hybridized, leading to a trigonal pyramidal geometry with bond angles slightly less than the ideal tetrahedral angle of 109.5° due to the presence of a lone pair of electrons. libretexts.org

Table 4: Selected Crystallographic Data for this compound Analogues

CompoundKey Bond Length (Å)Key Bond Angle (°)Dihedral/Torsional Angle (°)Reference
4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamideCquinoline–N: 1.319-1.438 (avg. 1.360)Cquinoline–N–Caryl: avg. 126.105Dihedral (quinoline/phenyl): 28.99, 59.16 iucr.org
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amineC3–N2: 1.342(3)Not specifiedDihedral (quinoline/phenyl): 126.08(7) mdpi.com
7-Methoxy-2-phenylquinoline-3-carbaldehydeNot specifiedNot specifiedDihedral (phenyl/quinoline): 43.53(4) iucr.org
3-(1-Adamantylamino)-3-methyl-1-phenylquinoline-2,4(1H,3H)-dioneNot specifiedC-C-C (adamantane): 107.85-111.35Torsional (C12–C11–N1–C1): -73.9(2) nih.gov

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, van der Waals)

Detailed crystallographic studies on various quinoline derivatives reveal that both classical and non-classical hydrogen bonds are instrumental in forming robust supramolecular synthons. In the crystal structure of N-phenylquinoline carboxamide and amine derivatives, both intramolecular and intermolecular hydrogen bonds are frequently observed. nih.goviucr.org For instance, in 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, an intramolecular N—H···O hydrogen bond is formed, which influences the planarity of the amide group with the quinoline ring system. nih.gov In the crystal, molecules are further linked by intermolecular N—H···N hydrogen bonds, creating chains that run parallel to the crystallographic axes. iucr.org

In other analogues, such as N-Isopropyl-6-methyl-2-phenylquinoline-3-carboxamide, intermolecular N—H⋯O hydrogen bonds connect molecules into chains, reinforcing the cohesion between layers of the structure. researchgate.net Similarly, the crystal structure of 7-Methoxy-2-phenylquinoline-3-carbaldehyde shows molecules linked via C—H⋯O hydrogen bonds, which form double-stranded chains. iucr.org The chloride salt of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine features corrugated "tapes" formed by N–H⁺···Cl⁻···H–N hydrogen bonds, which are integral to the solid-state structure. mdpi.com

The specific geometries of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances and the D-H···A angle, are critical in defining the strength and directionality of the interactions.

Table 1: Selected Hydrogen Bond Geometries in this compound Analogues and Related Compounds
Compound Name/ReferenceD-H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å∠(DHA) / °Symmetry OperationCitation
4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamideN41—H41···O31 (intramolecular)0.89(3)2.01(3)2.701(3)134(2)- nih.gov
4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamideN32—H32···N10.89(3)2.22(3)3.091(4)164(3)x+1/2, -y+3/2, z-1/2 iucr.org
7-Methoxy-2-phenylquinoline-3-carbaldehydeC10—H10···O20.932.533.418(3)160-x+1, -y+1, -z+1 iucr.org
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HClN(quinoline)–H⁺···Cl⁻--3.020(2)-- mdpi.com
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine HClN(aniline)–H···Cl⁻--3.1113(19)-- mdpi.com

Beyond classical hydrogen bonding, van der Waals forces, particularly π-π stacking and C-H···π interactions, play a crucial role in the crystal packing of these aromatic systems. In many phenylquinoline structures, the quinoline ring systems of adjacent molecules arrange in parallel or anti-parallel stacks. researchgate.net For example, in 7-Methoxy-2-phenylquinoline-3-carbaldehyde, the chains formed by hydrogen bonds are linked via π–π interactions involving inversion-related quinoline rings, with a shortest centroid–centroid distance of 3.6596 (17) Å. iucr.org In substituted 4-phenylquinolines, aromatic π···π stacking interactions involving the quinoline fragment are present, with stacking distances around 3.7991 (10) Å. researchgate.net

Table 2: Other Intermolecular Interactions in this compound Analogues and Related Compounds
Compound Type/ReferenceInteraction TypeDescriptionDistance / ÅCitation
Substituted 4-phenylquinolineπ···π stackingInteraction between quinoline motifs3.7991(10) researchgate.net
7-Methoxy-2-phenylquinoline-3-carbaldehydeπ–π interactionBetween inversion-related quinoline rings3.6596(17) (centroid-centroid) iucr.org
Pyridine (B92270)–Quinoline Ru Complexπ···π stackingIntramolecular, between pyridine and phenyl rings3.742(5) preprints.org
Substituted 4-phenylquinolineC–H···NInvolves hydrogen on the quinoline ring and nitrogen of an adjacent molecule- researchgate.net
Bedaquiline AnalogueN–H···BrForms a trimeric structure- mdpi.com

The geometry of the amine group itself also influences packing. In the structure of 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide, the secondary amine exhibits a slightly pyramidal geometry rather than a planar one, confirming the sp³ hybridization of the nitrogen atom. nih.goviucr.org This deviation from planarity affects how the molecules can approach and interact with each other in the crystal. The dihedral angle between the quinoline moiety and the various phenyl rings is another critical parameter, influencing the degree of π-system overlap and the potential for stacking interactions. iucr.orgresearchgate.net

Computational and Theoretical Chemistry of N Phenylquinolin 3 Amine

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.organalis.com.my It is particularly effective for determining kinetic and thermodynamic stability, calculating structural parameters, and analyzing molecular interactions and electronic properties. rsc.org For quinoline (B57606) derivatives, DFT calculations, often performed with software like Gaussian 09, are used to optimize the molecule's geometry to its lowest energy state. rsc.org

Ground State Geometry and Conformational Analysis

Below is a table showcasing typical data obtained from geometric optimization of similar quinoline structures.

ParameterValue
Bond Length (C-N)~1.38 Å
Bond Length (C=C in Quinoline)~1.37 - 1.42 Å
Bond Angle (C-N-C)~128°
Dihedral Angle (Phenyl-Quinoline)Varies with substitution

Note: The data in this table is illustrative for quinoline derivatives and not specific experimental values for N-phenylquinolin-3-amine.

Vibrational Frequency Calculations

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. analis.com.mybeilstein-journals.org These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.org For example, in related quinoline compounds, characteristic stretching frequencies for C=O and C=N bonds have been identified and compared with theoretical values, showing good agreement. acs.org The calculated vibrational spectra are often scaled to better match experimental data. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals, calculated using DFT, are crucial indicators of a molecule's electronic behavior. irjweb.com In quinoline derivatives, the distribution of HOMO and LUMO can vary significantly with substitution. For example, in some derivatives, the HOMO density is concentrated on the amide and aryl ring, while the LUMO density is on the quinoline ring. rsc.org

A representative table of HOMO and LUMO energy levels for a quinoline derivative is provided below.

OrbitalEnergy (eV)
HOMO-6.2967
LUMO-1.8096

Note: This data is for a related triazine derivative and serves as an example. irjweb.com

Energy Gap and its Correlation with Reactivity and Stability

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. rsc.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. rsc.orgnih.gov This is because less energy is needed for electronic transitions, facilitating charge transfer within the molecule. rsc.orgnih.gov The reactivity of molecules can be gauged by this energy difference; for instance, a smaller gap suggests the molecule can be more easily "activated" to participate in chemical reactions. rsc.orgwuxiapptec.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to show different charge regions. uni-muenchen.de

In an MEP map:

Red regions indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are favorable for nucleophilic attack. researchgate.net

Green regions represent areas of neutral potential. researchgate.net

For quinoline derivatives, MEP analysis helps identify the electron-rich nitrogen and oxygen atoms as potential sites for interaction, as well as electron-deficient hydrogen atoms. rsc.orgnih.gov This visual representation of charge distribution is instrumental in understanding intermolecular interactions, such as hydrogen bonding, and guiding the design of new molecules with specific reactivity patterns. rsc.orgiastate.edu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a more intuitive picture of localized bonds and lone pairs, akin to a classical Lewis structure. uni-muenchen.dewikipedia.org This approach allows for the quantitative investigation of electron delocalization and intramolecular interactions through the analysis of donor-acceptor interactions, which are evaluated using second-order perturbation theory. uni-muenchen.deresearchgate.net The stabilization energy, E(2), associated with these interactions quantifies the delocalization from a filled (donor) Lewis-type orbital to an empty (acceptor) non-Lewis orbital. wisc.edu

Key interactions in similar quinoline systems often involve:

Delocalization from the lone pair of the quinoline nitrogen (LP N) to the antibonding π* orbitals of the adjacent C-C bonds within the quinoline ring.

Charge transfer from the lone pair of the amine nitrogen (LP N) to the π* orbitals of the phenyl ring and the quinoline system.

Interactions between the π orbitals of the phenyl ring and the π* orbitals of the quinoline ring, indicating electronic communication between the two ring systems.

The table below shows representative donor-acceptor interactions and their calculated stabilization energies for a related 2,3-diaryl quinoline derivative, illustrating the types of interactions that stabilize the this compound framework. researchgate.net

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a Related Quinoline System.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (1) N₅π(C₃-C₄)22.5Intramolecular Hyperconjugation
LP (1) N₅π(C₆-C₇)18.9Intramolecular Hyperconjugation
π(C₁-C₂)π(C₃-C₄)15.7π-π Conjugation
π(C₆-C₇)π(C₈-C₉)20.1π-π Conjugation

Data is illustrative and based on analyses of similar quinoline structures. LP denotes a lone pair, and π and π denote bonding and antibonding orbitals, respectively.*

These delocalization effects, particularly the strong interactions involving the nitrogen lone pairs, underscore the integrated electronic nature of the this compound molecule. This charge transfer is fundamental to understanding the molecule's chemical reactivity and its potential for applications in materials science. researchgate.net

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), offer a quantitative framework for predicting the chemical behavior of a molecule. rsc.orgrasayanjournal.co.in These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter, where a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. rsc.orgirjweb.com

The key global reactivity descriptors include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

Calculations on various quinoline derivatives provide insight into the expected values for this compound. A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. irjweb.com The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge. nih.gov

The following table presents calculated global reactivity descriptors for several quinoline-sulphonamide derivatives, which serve as a reference for the potential reactivity of this compound. nih.gov

Table 2: Global Chemical Reactivity Descriptors (in eV) for Related Quinoline Derivatives.
CompoundE_HOMOE_LUMOΔEElectronegativity (χ)Hardness (η)Softness (S)Electrophilicity Index (ω)
10a-5.9243-2.16053.76384.04241.88190.53144.3417
10b-5.8984-2.16383.73464.03111.86730.53554.3511

Data sourced from a study on quinoline-sulphonamide derivatives. nih.gov

These theoretical descriptors suggest that the this compound framework is a moderately reactive system, capable of participating in various chemical interactions, which is consistent with its use as a scaffold in medicinal chemistry.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool used to predict the binding mode and affinity of a ligand within the active site of a biological target, such as a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level. Numerous studies have explored the docking of quinoline derivatives against a wide range of biological targets, highlighting the scaffold's versatility. nih.govresearchgate.netnih.gov

Derivatives of N-phenylquinolin-amine have been investigated as inhibitors for targets implicated in cancer and viral diseases. These studies reveal that the quinoline scaffold can form critical interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the target's binding pocket.

For instance, a study on a related compound, 2-Hydroxy-N-Methyl-N-phenylquinolin-3-amine, demonstrated a strong binding affinity for the Moloney murine leukemia virus cancer protease (PDB ID: 1MN8), suggesting its potential as an inhibitor. researchgate.net Other studies have docked quinoline derivatives against targets like HIV reverse transcriptase and tubulin, achieving high docking scores and identifying key stabilizing interactions. nih.govnih.govtubitak.gov.tr

The table below summarizes the findings from various molecular docking studies on N-phenylquinolin-amine derivatives and other related quinoline compounds.

Table 3: Molecular Docking Simulation Results for Quinoline Derivatives.
Derivative ClassProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Quinoline-pyrimidine hybridHIV Reverse Transcriptase4I2P-10.675Not specified nih.govtubitak.gov.tr
5,6,7-trimethoxy-N-phenylquinolin-4-amineTubulin4O2BNot specifiedCys241, Leu248, Ala316 nih.gov
2H-thiopyrano[2,3-b]quinolineCB1a protein2IGR-9.8Not specified nih.gov
Quinoline-thiadiazoleCyclooxygenase-1 (COX-1)Not specified-8.56Not specified rjptonline.org
2-((7-chloroquinolin-4-yl) amino) benzohydrazideKinesin Eg5 proteinNot specifiedNot specifiedStable interactions confirmed by MD simulations nih.gov
2-Hydroxy-N-Methyl-N-phenylquinolin-3-amineMoloney murine leukemia virus cancer protease1MN8Strong binding affinity reportedNot specified researchgate.net

These simulations collectively suggest that the this compound core is a promising pharmacophore for designing inhibitors that can effectively bind to the active sites of various enzymes and receptors.

Quantum Chemical Calculations for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances whose optical properties change in the presence of intense light, enabling applications in technologies like optical switching and frequency conversion. polimi.it Quantum chemical calculations are widely used to predict the NLO response of molecules, with the first hyperpolarizability (β) being a key descriptor for second-order NLO activity. tsijournals.comresearchgate.net

Molecules with large β values typically possess a significant degree of intramolecular charge transfer (ICT), often engineered through a donor-π-acceptor (D-π-A) architecture. The this compound structure inherently contains a donor component (the phenylamine group) and an acceptor component (the electron-deficient quinoline ring system), making it a candidate for NLO applications.

Theoretical studies on related quinoline derivatives confirm their potential as NLO materials. DFT calculations have been employed to compute the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of various functionalized quinolines. researchgate.net The results often show that the β values of these compounds are significantly higher than that of urea, a standard reference material for NLO studies. tsijournals.com

Table 4: Calculated NLO Properties for a Related Quinoline Derivative.
MoleculeCalculation MethodFirst Hyperpolarizability (β) (esu)Reference
4-methyl-2-(salicylidenehydrazino) quinoline ligandDFT B3LYP/6-31G(d,p)0.427 x 10⁻³⁰ tsijournals.com
Urea (for comparison)Experimental~0.1 x 10⁻³⁰ tsijournals.com
2-(4-aminophenyl) QuinolineB3LYP/6-31+G**Large value reported researchgate.net

esu = electrostatic units.

The calculated NLO properties suggest that the this compound scaffold is a promising platform for developing new materials for optical applications. The combination of electron-donating and accepting moieties within a conjugated system facilitates the charge transfer necessary for a strong NLO response. researchgate.net

Structure Activity Relationship Sar Investigations of N Phenylquinolin 3 Amine Scaffolds

Identification of Key Pharmacophoric Features in N-phenylquinolin-3-amine Analogues

The this compound scaffold serves as a foundational structure for a variety of biologically active compounds. Pharmacophore modeling, a crucial technique in drug design, helps identify the essential steric and electronic features required for a molecule to interact with a specific biological target. d-nb.inforesearchgate.net For this compound analogues, the fundamental pharmacophore consists of the quinoline (B57606) ring system, the exocyclic amine linker, and the attached phenyl ring.

Studies on related quinoline derivatives have highlighted several key features:

Aromatic Rings: The quinoline and phenyl rings are critical components, often participating in hydrophobic and π-π stacking interactions within receptor binding pockets. nih.gov

Hydrogen Bond Donors and Acceptors: The nitrogen atom of the quinoline ring and the hydrogen atom of the exocyclic amine (N-H) can act as hydrogen bond acceptors and donors, respectively. nih.gov These interactions are often essential for anchoring the ligand to its biological target. For instance, in related 4-anilinoquinazolines, the quinoline nitrogen is a key "hinge-binder" that interacts with the backbone of protein kinases. mdpi.com

Positively Ionizable Groups: The quinoline nitrogen can be protonated, forming a positively charged center that can engage in ionic interactions with acidic amino acid residues in a target protein. nih.gov This feature is particularly relevant for 3-phenylaminoquinolinium salts, which are designed as ring-opened analogs of the natural product cryptolepine (B1217406). nih.gov

Three-Dimensional Arrangement: Unlike the flat, planar structure of parent compounds like cryptolepine, the this compound scaffold possesses significant conformational flexibility. nih.gov The ability of the phenyl ring to rotate relative to the quinoline moiety creates a non-planar topography, which is a crucial feature that can dictate the biological target and reduce toxicities associated with planar intercalating agents. mdpi.comnih.govresearchgate.net

In essence, a successful pharmacophore model for this class of compounds typically includes hydrophobic aromatic centers, hydrogen bonding features, and a defined spatial arrangement of these elements. nih.gov

Impact of Substituents at Different Positions on Molecular Activity

The biological activity of the this compound scaffold can be finely tuned by introducing various substituents at different positions on both the quinoline and phenyl rings. SAR studies systematically explore these modifications to map out regions of the molecule where changes are favorable or detrimental to activity.

For antifungal 3-phenylaminoquinolinium analogs, the position of substituents on the phenyl ring was found to be critical. nih.gov Potency was generally highest when substituents were at the 4-position of the phenyl ring, followed by the 3-position and then the 2-position. nih.gov This suggests that the space and interactions available at the receptor site are highly sensitive to the substitution pattern.

In a different series of 4-aminoquinoline (B48711) derivatives, it was found that introducing 2-arylvinyl substituents led to more potent antiproliferative activity compared to 2-aryl or other related groups, highlighting the impact of the nature of the substituent at the quinoline C2-position. mdpi.com Similarly, for certain kinase inhibitors, an aromatic system is considered necessary in the quinoline region to achieve potent activity. acs.org

The following table illustrates the effect of substituent position on the anti-trypanosomal activity of a related 1H-imidazo[4,5-c]quinoline scaffold, demonstrating the profound impact of substitution patterns.

Table 1: Effect of Phenyl Ring Substituents on Anti-trypanosomal Activity of 1H-Imidazo[4,5-c]quinoline Analogs

CompoundR¹ Substituent (para-position of phenyl ring)EC₅₀ (nM) acs.org
16a-CF₃103
16b-CN91
16c-H24

This table shows that for this specific scaffold, removing the para-substituent on the phenyl ring surprisingly led to the most potent compound (16c). acs.org

Influence of Electronic Properties of Substituents

The electronic nature of substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can significantly alter the charge distribution across the this compound scaffold, thereby influencing its binding affinity and reactivity. chemrxiv.orgnih.gov

In some cases, increasing the electron-withdrawing properties of substituents on the phenyl ring has been shown to enhance biological activity. For example, in a series of 8-hydroxy-N-phenylquinoline-2-carboxamides, antiviral activity against the H5N1 virus was positively influenced by increasing the electron-withdrawing nature of substituents on the anilide ring. mdpi.com The derivative with a 3-NO₂ group, a strong EWG, showed maximal activity. mdpi.com

Conversely, studies on other quinoline derivatives have found that electron-donating groups can be beneficial. For instance, the synthesis of certain quinolines proceeds with better yields when the precursors contain EDGs like -OCH₃ compared to those with EWGs. nih.gov In the context of α-glucosidase inhibition by 7-chloro-N-phenylquinolin-4-amine derivatives, activity was correlated with the presence of electron-donating groups on the phenyl ring moieties. researchgate.net

However, the relationship is not always straightforward. In the case of antifungal 3-phenylaminoquinolinium salts, studies suggested that lipophilicity played a more dominant role than electronic effects in determining the compound's potency. nih.gov This indicates a complex interplay between different physicochemical properties.

Steric Effects of Substituents

Steric hindrance, which relates to the size and bulkiness of substituent groups, is a critical factor in determining how a molecule fits into its target binding site. osti.gov Bulky substituents can either create favorable interactions in a large pocket or cause steric clashes that prevent optimal binding.

For some quinoline derivatives, increasing the steric bulk on the phenyl ring has been shown to improve receptor binding and biological activity. A 3-methyl group on the phenyl ring of a 2-phenylquinolin-8-amine (B171199) analog, for example, was found to increase antifungal potency by 40%. However, excessively bulky groups can also be detrimental. In studies of pyridine (B92270) derivatives, ortho-substituents on an N-aryl amide moiety proved to be harmful, leading to lower yields and poor selectivity, likely due to steric hindrance. nih.gov

The activity of amination has been observed to depend on the competition between the steric and electronic effects of the N-substituents on the amino group. researchgate.net This highlights that an optimal balance of steric and electronic properties is often required for maximal biological activity.

The following table presents data on the antiproliferative activity of 4-amino-6-halogenquinoline derivatives, where steric factors appear to influence potency.

Table 2: Antiproliferative Activity of 2-Substituted-4-amino-6-halogenquinolines

CompoundRXIC₅₀ (μM, H-460 cell line) mdpi.com
8b4-MeOC₆H₄Cl0.14
8h4-MeOC₆H₄Br0.18
8e4-ClC₆H₄Cl0.03
8f4-ClC₆H₄Br0.12

This data shows that for the same R group, the smaller chloro (Cl) substituent at position X generally results in higher potency than the bulkier bromo (Br) substituent, which may be due to steric effects. mdpi.com

Conformational Flexibility and its Role in Structure-Activity Relationships

The three-dimensional conformation of a molecule is paramount to its biological function. nih.gov The this compound scaffold is not a rigid, flat molecule. It possesses significant conformational flexibility due to the rotation allowed around the single bond connecting the phenyl ring to the exocyclic amine (C-N bond). nih.gov

This flexibility is a key differentiating feature from planar heterocyclic systems like cryptolepine. It was hypothesized that by "opening" the rigid, planar ring system of cryptolepine to create the more flexible this compound scaffold, the molecule would lose its ability to intercalate into DNA and thus exhibit a different, less cytotoxic mechanism of action. nih.gov

X-ray crystallography studies of related anilinoquinolines confirm this non-planar nature. For example, the crystal structure of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine hydrochloride revealed a significant dihedral angle of 126.08° between the quinoline and phenyl ring systems. mdpi.com Another study on 2-methyl-4-phenylquinoline (B8046655) derivatives reported dihedral angles between the phenyl and quinoline rings of approximately 79-83°. researchgate.net This twisted conformation prevents the molecule from adopting the planarity required for DNA intercalation.

This inherent flexibility means the molecule can adopt different conformations to fit into various binding sites. However, a restricted conformation may in some cases lead to higher affinity for a specific target. unipd.it Understanding the preferred conformations and the energy barriers between them can provide critical insights for designing analogs with improved selectivity and potency. The dynamic nature of the scaffold allows it to adapt to the topography of a receptor, but this can also present challenges in drug design, where a more rigid conformation might be desirable to lock in the bioactive shape and reduce the entropic penalty of binding. tandfonline.comresearchgate.net

Mechanistic Studies of N Phenylquinolin 3 Amine in Biological Systems in Vitro Focus

Molecular Mechanisms of Enzyme Inhibition

α-Glucosidase Inhibition

N-phenylquinolin-3-amine and its derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine that is crucial for the breakdown of disaccharides into absorbable monosaccharides. researchgate.netscielo.br The inhibition of this enzyme can slow down carbohydrate digestion and absorption, which in turn helps to manage postprandial blood glucose levels. scielo.brnih.gov

The mechanism of α-glucosidase inhibition by these compounds is often competitive, where they vie with the natural carbohydrate substrates for binding to the active site of the enzyme. researchgate.net The structural similarity of some quinoline (B57606) derivatives to glucose analogs allows for a stronger binding affinity to α-glucosidase compared to its natural substrates. researchgate.net However, mixed-type inhibition, which involves both competitive and non-competitive actions, has also been observed, indicating that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. scielo.brmdpi.comscielo.br

Studies on various quinoline-based hybrids have shown promising α-glucosidase inhibitory activity. For instance, certain 7-chloro-N-phenylquinolin-4-amine derivatives have demonstrated significant inhibition, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net Structure-activity relationship (SAR) analyses suggest that the specific substituents on the phenyl and quinoline rings play a crucial role in the inhibitory activity. For example, the presence of cyclic secondary amine pendants and para-phenyl substituents has been linked to variable enzyme inhibition. researchgate.net

Molecular docking studies have provided further insights, suggesting that these inhibitors can form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site of α-glucosidase, leading to its inhibition. scielo.br

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Derivatives

Compound Type of Inhibition IC50 (µM) Reference
7-chloro-N-(p-trifluoromethoxy)phenylquinolin-4-amine Not Specified 40.84 researchgate.net
1-(7-chloroquinolin-4-yl)-4-methylpiperidine Not Specified 46.70 researchgate.net
Acarbose (Reference) Not Specified 51.73 researchgate.net

Inhibition of Moloney Murine Leukemia Virus Cancer Protease

The protease of the Moloney murine leukemia virus (Mo-MuLV) is an aspartyl protease essential for the viral life cycle. nih.gov It cleaves the Gag and Gag-Pol polyproteins at specific sites, leading to the maturation of the virus particle and rendering it infectious. nih.govscripps.edu Inhibition of this protease is a key strategy to block viral replication.

The Mo-MuLV protease has been found to be sensitive to several aspartyl protease inhibitors that are also active against the human immunodeficiency virus-1 (HIV-1) protease. nih.gov This suggests a degree of structural and functional similarity between the two viral enzymes. nih.gov The enzyme shows maximum activity at a pH of 6.0. nih.gov

While direct studies on the inhibition of Mo-MuLV protease by this compound were not found, the general class of quinoline derivatives has been explored for various antiviral activities. The mechanism of inhibition for aspartyl proteases typically involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from accessing it. The p12 domain of the Gag polyprotein in Mo-MuLV, which contains a critical PPPY motif for budding, is located between the matrix (MA) and capsid (CA) domains. plos.org The proteolytic cleavage at the p12-CA junction is a crucial step for viral infectivity. plos.org

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. medsci.orgmdpi.com Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them important therapeutic targets. medsci.orgresearchgate.net

This compound and its analogs, particularly 4-anilinoquinolines, are known to function as tyrosine kinase inhibitors. researchgate.netmdpi.com The primary mechanism of action is competitive inhibition at the ATP-binding site of the kinase domain. researchgate.netnih.gov These small molecule inhibitors mimic the structure of ATP and bind to the catalytic site, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction pathways that promote cell growth, proliferation, and survival. mdpi.comnih.gov

Several potent tyrosine kinase inhibitors have been developed based on the phenylamino-pyrimidine and quinoline scaffolds. researchgate.net For example, gefitinib, an anilinoquinazoline (B1252766) derivative, selectively inhibits the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase by reversibly binding to its ATP-binding site. mdpi.com The development of resistance to these inhibitors can occur through mutations in the kinase domain, such as the T790M "gatekeeper" mutation in EGFR, which can alter the inhibitor's binding affinity. scielo.br

Table 2: Examples of Tyrosine Kinase Inhibitors and their Mechanisms

Inhibitor Target Kinase(s) Mechanism of Action Reference
Gefitinib EGFR Reversible, ATP-competitive mdpi.com
Imatinib BCR-ABL Binds to inactive conformation, preventing ATP binding nih.gov
Dasatinib SFKs, BCR-ABL Potent inhibitor of multiple kinases nih.gov
Neratinib EGFR, HER2 Irreversible, covalent inhibitor rsc.org

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and other cellular processes. plos.org They function by creating transient breaks in the DNA backbone to allow for strand passage and then religating the breaks. plos.org Topoisomerase inhibitors are a major class of anticancer drugs that interfere with this process. biomedpharmajournal.org

There are two main classes of topoisomerase inhibitors: "poisons" that stabilize the transient enzyme-DNA cleavage complex, leading to DNA damage and cell death, and "catalytic inhibitors" that prevent the enzyme from binding to or cleaving DNA. plos.orgnih.gov Many quinoline and acridine (B1665455) derivatives have been shown to act as topoisomerase inhibitors. mdpi.comacs.org

The mechanism of action for many of these compounds involves intercalation into the DNA, which can interfere with the topoisomerase's function. nih.gov Some flavonoids and related polyphenolic compounds, which share structural similarities with certain quinoline derivatives, have been shown to be potent topoisomerase I poisons and DNA intercalators. nih.gov However, a direct correlation between the degree of DNA unwinding and topoisomerase poisoning activity is not always clear. nih.gov The inhibition of topoisomerase IIα is considered a key mechanism for the cytotoxic effects of many anticancer drugs, while inhibition of the β-isoform has been linked to adverse effects. plos.org

Tubulin Polymerization Modulation

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. mdpi.com Modulation of tubulin polymerization is a well-established strategy for cancer therapy. mdpi.comresearchgate.net

Certain quinoline derivatives have been investigated for their ability to inhibit tubulin polymerization. researchgate.netresearchgate.net Molecular docking studies have suggested that these compounds can bind to the colchicine (B1669291) binding site on tubulin. researchgate.net This binding can disrupt the formation of the microtubule network, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. researchgate.net

The inhibitory effect on tubulin polymerization is often structure-dependent. For instance, studies on 1H-benzimidazol-2-yl hydrazones have shown that the presence of hydroxy substituents on the phenyl ring can enhance the inhibitory effect. mdpi.com These compounds were found to elongate the nucleation phase and slow down the rate of tubulin polymerization. mdpi.com

DHODH Kinase Inhibition

While the provided outline mentions DHODH kinase inhibition, it is important to clarify that Dihydroorotate dehydrogenase (DHODH) is not a kinase but a flavin-dependent mitochondrial enzyme that catalyzes the fourth committed step in the de novo biosynthesis of pyrimidines. This pathway is crucial for cell proliferation, and its inhibition is a target for anticancer and anti-inflammatory therapies. There is no direct evidence in the provided search results to suggest that this compound acts as a kinase inhibitor of DHODH. The term may be a misnomer in the context of the provided outline. Research has focused on DHODH as an enzyme target, but not specifically as a kinase.

Ligand-Receptor Binding Affinity and Specificity

The interaction between a ligand and its receptor is a critical determinant of its biological activity. wikipedia.org The binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), reflects the strength of this interaction. wikipedia.org Studies on this compound and its derivatives have revealed their ability to bind to various receptors with differing affinities and specificities.

Derivatives of the 2-phenylquinoline (B181262) scaffold have been a focal point of research. For instance, (S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide, a derivative, was identified as a potent antagonist for the human neurokinin-3 (hNK-3) receptor. acs.org Investigations into the substitution patterns on the quinoline ring highlighted the significance of the 3-position in enhancing binding affinity for the hNK-3 receptor. acs.org Specifically, the introduction of a hydroxyl group at the 3-position (compound 53) or an amino group (compound 55) resulted in the most potent compounds in the series, with Ki values of 1.4 nM and 1.2 nM, respectively, for hNK-3-CHO binding. acs.org Furthermore, compound 53 demonstrated approximately 100-fold selectivity for the hNK-3 receptor over the hNK-2 receptor and showed no affinity for the hNK-1 receptor at concentrations up to 100 µM. acs.org

In the context of the N-methyl-D-aspartate (NMDA) receptor, 4-substituted-3-phenylquinolin-2(1H)-ones have been evaluated for their antagonist activity at the glycine (B1666218) site. acs.orgnih.gov The compound 4-Amino-3-phenylquinolin-2(1H)-one (compound 3) exhibited a 40-fold lower binding affinity compared to the acidic 4-hydroxy compound 1. acs.orgnih.gov However, replacing the 4-hydroxy group of a high-affinity compound with an amino group led to a 200-fold reduction in affinity, with an IC50 value of 0.42 µM. acs.orgnih.gov This suggests that while anionic functionality is not an absolute requirement, the nature of the substituent at the 4-position significantly influences binding affinity at the glycine/NMDA site. acs.orgnih.gov

Molecular docking studies have also provided insights into the binding mechanisms of phenylquinoline derivatives. For example, 2-Hydroxy-N-Methyl-Phenylquinolin-3-Amine has shown a strong binding affinity with the Moloney murine leukemia virus cancer protease. researchgate.net

The following table summarizes the binding affinities of selected this compound derivatives for their respective receptors.

Compound/DerivativeReceptorBinding Affinity (Ki/IC50)Reference
(S)-N-(1-Phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (53)Human Neurokinin-3 (hNK-3)Ki = 1.4 nM acs.org
3-Amino-2-phenylquinoline-4-carboxamide derivative (55)Human Neurokinin-3 (hNK-3)Ki = 1.2 nM acs.org
4-Amino-3-phenylquinolin-2(1H)-one derivative (43)Glycine site on NMDA receptorIC50 = 0.42 µM acs.orgnih.gov

This table presents a selection of research findings and is not exhaustive.

Mechanistic Insights from In Vitro Cellular Assays

In vitro cellular assays are instrumental in elucidating the mechanisms through which a compound exerts its biological effects at the cellular level. Studies on this compound and its analogs have demonstrated their involvement in several key cellular processes, including cell cycle arrest, apoptosis induction, and the modulation of reactive oxygen species (ROS) and mitochondrial membrane potential.

Cell Cycle Arrest:

Several derivatives of the phenylquinoline scaffold have been shown to induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. biosynth.com For instance, certain 4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolines have been identified as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth. researchgate.net One such compound caused cell cycle arrest in MIA PaCa-2 pancreatic cancer cells. researchgate.net Similarly, N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinolin-8-amine induces G2/M cell cycle arrest by disrupting the activity of Aurora kinase A. vulcanchem.com Furthermore, some 7-phenylpyrrolo[3,2-f]quinolinone derivatives have been shown to induce cell cycle arrest in the G2/M phase in a concentration-dependent manner. nih.gov Mechanistic studies on analogs of (E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one also point towards G2/M cell cycle arrest. vulcanchem.com

Apoptosis Induction:

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. This compound and its derivatives have been shown to induce apoptosis in various cancer cells. Some quinoline derivatives are believed to mediate the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. For example, a 7-phenylpyrrolo[3,2-f]quinolinone derivative was found to cause caspase-dependent apoptotic cell death. nih.gov This was further supported by the observation of increased levels of activated caspase-9 and -3/7 in HeLa and MCF-7 cells treated with pyrazolo[3,4-b]quinolin-3-amine derivatives. researchgate.net

Reactive Oxygen Species (ROS) Generation:

Reactive oxygen species are chemically reactive molecules containing oxygen that can modulate various cellular processes. semanticscholar.org The induction of apoptosis by some quinoline derivatives is likely mediated through the generation of ROS. Mitochondria are a primary source of ROS, and their production can be influenced by various compounds. semanticscholar.orgnih.gov Studies on iridium complexes have shown that they can increase ROS generation in lung cancer cells, contributing to their cytotoxic effects. researchgate.net

Mitochondrial Membrane Potential (Δψm):

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production. micropublication.orgplos.org A decrease in mitochondrial membrane potential is often associated with the initiation of apoptosis. frontiersin.orgresearchgate.net A specific 4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl) quinoline-based compound was found to cause a reduction in mitochondrial membrane potential in MIA PaCa-2 cells. researchgate.net Similarly, treatment of HeLa and MCF-7 cells with potent pyrazolo[3,4-b]quinolin-3-amine derivatives resulted in a decrease in mitochondrial membrane potential, confirming the induction of apoptosis. researchgate.net

The following table provides a summary of the observed mechanistic effects of this compound and its derivatives in various cell lines.

Compound Class/DerivativeCell Line(s)Observed EffectReference(s)
4-(N-phenyl-N′-substituted benzenesulfonyl)-6-(4-hydroxyphenyl)quinolinesMIA PaCa-2Cell cycle arrest, reduction in mitochondrial membrane potential researchgate.net
N-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]quinolin-8-amineNot specifiedG2/M cell cycle arrest vulcanchem.com
7-phenylpyrrolo[3,2-f]quinolinonesVarious cancerG2/M cell cycle arrest, caspase-dependent apoptosis nih.gov
Pyrazolo[3,4-b]quinolin-3-amine derivativesHeLa, MCF-7Decrease in mitochondrial membrane potential, activation of caspase-9 and -3/7 researchgate.net
(E)-3-((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)indolin-2-one analogsNot specifiedG2/M cell cycle arrest, caspase-3-mediated apoptosis vulcanchem.com

This table presents a selection of research findings and is not exhaustive.

Applications of N Phenylquinolin 3 Amine in Advanced Materials and Catalysis

Applications in Fluorescent Probes and Sensors

The inherent photophysical properties of the quinoline (B57606) ring system make it a valuable core for the development of fluorescent molecules. rsc.org Quinoline derivatives are noted for their chemical stability, biocompatibility, and the tunability of their electronic properties, which are essential for creating sensitive and selective fluorescent probes and sensors. rsc.orgnih.gov The nitrogen atom within the quinoline structure can serve as an interaction site for tracking target analytes through changes in fluorescence emission. rsc.org

Development of N-phenylquinolin-3-amine as Tunable Fluorophores

This compound derivatives can be engineered as tunable fluorophores, where their absorption and emission characteristics are systematically altered through chemical modification. rsc.org The photophysical properties, such as quantum yield, absorption/emission wavelengths, and Stokes shift, are critical parameters that can be fine-tuned. rsc.org Research into a series of quinoline-amide derivatives has shown that their photophysical characteristics can be systematically studied using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). rsc.org

These studies reveal that the introduction of various functional groups onto the quinoline framework can significantly impact the molecule's electronic structure. researchgate.net For instance, electron-donating groups can effectively reduce the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), influencing the fluorescence properties. researchgate.net One study highlighted a particular quinoline derivative, compound 6z, which exhibited a remarkably large Stokes shift, a desirable characteristic for minimizing color distortion and enhancing resolution in applications like fluorescence microscopy. rsc.orgresearchgate.net The synthesis of these derivatives often involves a multi-step process, including cyclization, reduction, and coupling reactions. nih.gov The optimization of these synthetic steps is crucial for achieving good yields, as demonstrated by the varying success with different solvents and bases in the coupling reaction. researchgate.net

Table 1: Optimization of Synthesis for Quinoline-Amide Derivative 6a

Entry Base Solvent Yield (%)
1 DIPEA DMF 58
2 DIPEA CHCl₃ 45
3 DIPEA DCM 48
4 Et₃N DMF 46
5 Pyridine (B92270) DMF 56
6 Pyridine DCM 50

Data sourced from a study on the synthesis of tunable quinoline derivatives. researchgate.net This table illustrates how the choice of base and solvent affects the yield of the final product in an acid-amine coupling reaction.

Design of Fluorescent Sensors for Target Analytes

The structural features of quinoline derivatives make them excellent candidates for designing fluorescent sensors for various analytes, including metal ions. rsc.org The ability of the quinoline nitrogen and other incorporated functional groups to coordinate with metal ions can lead to significant changes in their fluorescence properties, forming the basis of detection. mdpi.com For example, quinoline-based compounds have been successfully employed as sensors for Zn²⁺. researchgate.net

A novel fluorescent sensor based on a modified quinoline derivative was developed for the selective and sensitive detection of Fe³⁺. mdpi.com To enhance selectivity and coordination ability, nitrogen-containing groups were introduced, and the amino group was protected to prevent side reactions during the detection process. mdpi.com This sensor demonstrated effective qualitative and quantitative analysis of Fe³⁺, with its potential for biological applications confirmed through cell and zebrafish imaging experiments. mdpi.com The development of such sensors addresses the limitations of traditional detection methods, offering advantages like high sensitivity, rapid response, and the potential for real-time analysis. mdpi.com

Potential in Organic Light-Emitting Diodes (OLEDs) and Photoluminescent Materials

Heterocyclic compounds are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs). uniss.it The incorporation of heterocycles, such as quinoline, into organic molecules can favorably modify their electronic properties, including the HOMO and LUMO energy levels, which is advantageous for OLED applications. uniss.it The strong photoluminescence exhibited by many quinoline derivatives makes them attractive candidates for use as emitters or hosts in the emissive layer of OLED devices. researchgate.netresearchgate.net

While research has broadly covered various heterocycles for OLEDs, the inherent fluorescence of this compound-related structures suggests their potential in this field. uniss.itresearcher.life The design of phosphorescent materials for OLEDs requires careful consideration of emission wavelength, quantum yield, and luminescence lifetime. cardiff.ac.uk The tunability of the photophysical properties of quinoline derivatives, as discussed in the context of fluorescent probes, is directly applicable to creating OLED materials with specific colors (e.g., red, green, blue). rsc.orgcardiff.ac.uk For instance, tris(2-phenylpyridine)iridium, a well-known phosphorescent emitter, highlights the importance of phenyl-substituted N-heterocycles in achieving high-efficiency phosphorescence. researchgate.net The development of novel bipolar host materials, which facilitate both electron and hole transport, is also crucial, and functionalized quinoline structures could be incorporated into such designs. researchgate.net

Catalysis and Asymmetric Synthesis

Beyond materials science, this compound derivatives have emerged as significant players in the field of catalysis, particularly in asymmetric synthesis where the creation of specific stereoisomers is paramount.

Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation

An efficient method for the asymmetric transfer hydrogenation of 2-aryl substituted quinolin-3-amines has been developed using chiral phosphoric acids (CPAs) as catalysts. dicp.ac.cnnih.gov This reaction provides a valuable route to chiral exocyclic amines with high levels of diastereo- and enantioselectivity. dicp.ac.cn The process typically employs a Hantzsch ester as the hydrogen source. dicp.ac.cne3s-conferences.org

Initial experiments with unprotected 2-phenylquinolin-3-amine (B11881810) showed no reaction. dicp.ac.cn However, the introduction of a protecting group, such as a tert-butoxycarbonyl (Boc) or p-toluenesulfonyl (Ts) group, on the amine nitrogen was found to be crucial for the reaction to proceed. dicp.ac.cn Under optimized conditions, a range of 2-aryl substituted quinolin-3-amines were successfully reduced to the corresponding chiral 1,2,3,4-tetrahydroquinolines in high yields and with excellent enantiomeric excess (ee). dicp.ac.cn The electronic properties of the substituent on the 2-aryl ring did not significantly impact the outcome, with a 4-methoxy substituted substrate yielding the product with 99% ee. dicp.ac.cn The mechanism is believed to involve a dual-activation pathway where the CPA protonates the quinoline substrate and simultaneously interacts with the Hantzsch ester. rsc.orgacs.org

Table 2: Asymmetric Transfer Hydrogenation of N-Protected 2-Arylquinolin-3-amines

2-Aryl Substituent Protecting Group Yield (%) Enantiomeric Excess (ee, %)
Phenyl Ts 94 96
4-Methylphenyl Ts 95 97
4-Methoxyphenyl Ts 98 99
4-Chlorophenyl Ts 91 97
2-Naphthyl Ts 92 97
2-Thienyl Ts 89 96

Data adapted from a study on CPA-catalyzed asymmetric transfer hydrogenation. dicp.ac.cn The results demonstrate consistently high yields and enantioselectivities across various substrates.

Role of this compound Derivatives as Ligands or Organocatalysts

Derivatives of this compound have shown significant promise as both ligands in metal-catalyzed reactions and as metal-free organocatalysts.

As a ligand, 3-phenylquinoline (B3031154) has been identified as a highly effective component in palladium(II)-catalyzed γ-C(sp³)–H olefination of protected amines. nih.govresearchgate.net In these transformations, the quinoline-based ligand is crucial for enabling the C-H activation step, leading to the synthesis of valuable pyrrolidine (B122466) products. nih.gov The development of specific pyridine- and quinoline-based ligands has been shown to be essential for different classes of amine substrates, highlighting a rare example of ligand-enabled C(sp³)–H olefination. nih.govresearchgate.net

In the realm of organocatalysis, where a small organic molecule accelerates a reaction, chiral primary and secondary amines are powerful and versatile catalysts. beilstein-journals.orgrsc.org this compound derivatives, containing both a basic nitrogen center (the quinoline nitrogen) and a hydrogen-bond-donating N-H group, are well-suited to act as bifunctional organocatalysts. mdpi.com Such catalysts can activate substrates through the formation of hydrogen bonds while the tertiary amine portion can deprotonate a pro-nucleophile, all within the same transition state. This mode of action is common in reactions like the Michael addition. mdpi.com While direct examples of this compound as an organocatalyst are emerging, the structural motif is analogous to established cinchona alkaloid and other amine-based organocatalysts used in a wide array of asymmetric transformations. mdpi.comnih.gov

Future Directions and Emerging Research Avenues for N Phenylquinolin 3 Amine

Exploration of Novel Synthetic Methodologies for N-phenylquinolin-3-amine Analogues

The versatility of the quinoline (B57606) scaffold stems from the numerous synthetic routes available for its construction and modification. nih.govarabjchem.org Future research will focus on developing more efficient, sustainable, and diverse synthetic methodologies to create a library of this compound analogues.

Recent advancements have moved beyond classical methods like the Skraup and Friedländer syntheses toward more sophisticated and eco-friendly approaches. numberanalytics.comtandfonline.com Multi-component reactions (MCRs) are particularly promising, as they allow for the construction of complex quinoline scaffolds in a single step, which is both efficient and atom-economical. ijppronline.comrsc.org Methodologies such as the FeCl₃-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes, or the copper-catalyzed synthesis of 2,3-diarylquinoline derivatives, provide robust platforms for generating structural diversity around the this compound core. rsc.org

Furthermore, catalyst-free and metal-free reactions are gaining traction as green chemistry alternatives. tandfonline.comrsc.org For instance, an acid-mediated, DMSO-assisted one-pot tandem synthesis has been developed for pyrazolo[3,4-b]quinoline compounds, showcasing an environmentally friendly process that avoids transition metals. rsc.org The synthesis of this compound itself has been achieved through the reductive amination of quinoline-3-carbaldehyde, a method that can be adapted to introduce a wide variety of substituents on the phenyl ring. nih.gov

The exploration of these modern synthetic strategies will be crucial for systematically modifying the this compound structure to enhance its properties for specific applications.

Table 1: Modern Synthetic Approaches for Quinoline Derivatives

Synthetic Strategy Key Features Catalysts/Reagents Potential for Analogue Synthesis References
Multi-Component Reactions (MCRs) High efficiency, atom economy, one-pot synthesis. FeCl₃, Cu(II) triflate, Zinc-based MOFs, Organocatalysts. Excellent for creating diverse substitutions on the quinoline core. ijppronline.comrsc.org
Metal-Catalyzed Cross-Coupling Versatile for forming C-C and C-N bonds. Copper, Gold, Cobalt, Iron. Allows for precise functionalization and creation of aryl-substituted analogues. rsc.org
Catalyst-Free Reactions Environmentally friendly, avoids metal contamination. p-TSA, Microwave irradiation, water-DMSO mixtures. Offers green chemistry routes to various quinoline scaffolds. rsc.org

| Friedländer Synthesis (Modern Variants) | Convergent synthesis from o-aminoaryl ketones/aldehydes. | Poly(phosphoric acid), Organo-promotors (malic acid). | A straightforward method for producing substituted quinolines. | tandfonline.comacs.org |

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. bioline.org.brbohrium.com For this compound and its future analogues, integrating advanced computational methods will accelerate the discovery and design process.

Density Functional Theory (DFT) calculations are widely used to optimize molecular structures and determine electronic properties. bioline.org.brresearchgate.net Descriptors such as the energy of the Highest Occupied Molecular Orbital (Eнoмo), the energy of the Lowest Unoccupied Molecular Orbital (Elumo), and the energy gap (BG) provide insights into a molecule's reactivity and stability. bioline.org.brresearchgate.net These calculations are crucial for understanding the structure-property relationships of new this compound derivatives. acs.org

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between chemical structure and a specific property, such as biological activity or corrosion inhibition efficiency. bioline.org.br By developing robust QSAR models for a series of this compound analogues, researchers can predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. bioline.org.brresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are powerful techniques for investigating the interactions between a small molecule and a biological target, such as a protein or enzyme. nih.govresearchgate.net These methods can predict the binding mode and affinity of this compound analogues to various targets, helping to elucidate their mechanism of action and identify potential new biological applications. nih.govtandfonline.com For example, docking studies have been successfully used to explore the binding of quinoline derivatives to targets like Bacillus subtilis proteins and human topoisomerase II. nih.govresearchgate.net

Table 2: Computational Methods in Quinoline Derivative Research

Computational Method Application Key Insights Provided References
Density Functional Theory (DFT) Structure optimization, electronic property calculation. Molecular geometry, HOMO/LUMO energies, reactivity descriptors. acs.orgbioline.org.brresearchgate.net
QSAR Predicting biological activity or physical properties. Correlation between molecular descriptors and activity. bioline.org.brresearchgate.net
Molecular Docking Predicting binding modes and affinities to biological targets. Ligand-protein interactions, binding energy scores. nih.govresearchgate.nettandfonline.com

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecule-target complexes. | Stability of binding, conformational changes over time. | arabjchem.orgnih.gov |

Discovery of Unexplored Molecular Target Interactions and Mechanisms

The quinoline nucleus is a well-established pharmacophore found in numerous approved drugs. nih.govnih.govbiointerfaceresearch.com Derivatives of quinoline have been shown to interact with a wide array of biological targets, particularly protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer. nih.govnih.gov A significant future direction for this compound research is the systematic screening against various molecular targets to uncover novel biological activities.

The broader class of quinoline derivatives has demonstrated inhibitory activity against several key kinases involved in carcinogenic pathways, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), c-Met, and HER-2. nih.govrsc.orgmdpi.com Dual inhibitors targeting both EGFR and HER-2, or PI3K and mTOR, have been developed from quinoline scaffolds. nih.govrsc.org More recently, 2-arylquinolines were identified as dual inhibitors of EGFR and Focal Adhesion Kinase (FAK). tandfonline.com

Given this precedent, this compound and its newly synthesized analogues represent a promising pool of candidates for screening against these and other kinase families. nih.gov The initial steps in this discovery process can be guided by the computational docking methods described previously, which can help prioritize targets. researchgate.net Beyond kinases, other potential targets for quinoline derivatives include topoisomerases and tubulin, which are also critical in cancer progression. researchgate.netorientjchem.org Unraveling these potential interactions could pave the way for developing this compound-based compounds for various therapeutic areas.

Table 3: Known Protein Kinase Targets for Quinoline-Based Compounds

Target Protein/Family Biological Role Type of Quinoline Derivative References
EGFR/HER-2 Cell proliferation, survival (implicated in solid tumors). 4-Anilinoquinolines, 2-Arylquinolines tandfonline.comrsc.org
c-Met Cell motility, proliferation, angiogenesis. Various quinoline small molecules. nih.govnih.govmdpi.com
VEGFR Angiogenesis (blood vessel formation). Quinoline-3-carboxylic acids, 3-Aryl-quinolines. nih.govmdpi.com
PI3K/mTOR Cell survival, proliferation, metabolism. 4-Anilino quinolines with phenylsulfonylurea moiety. nih.govmdpi.com

| FAK | Cell adhesion, migration, proliferation. | 2-Arylquinolines. | tandfonline.com |

Development of this compound for Next-Generation Material Science Applications

Beyond pharmaceuticals, quinoline derivatives possess unique optical and electronic properties that make them attractive for applications in material science. numberanalytics.comarabjchem.org Future research should explore the potential of this compound and its analogues in the development of advanced materials.

One promising area is in photovoltaics . Quinoline itself is a photoactive compound, and its derivatives are being investigated for use in third-generation solar cells, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.gov The ability to tune the optoelectronic properties of quinoline derivatives through synthesis makes them highly adaptable for these applications. nih.gov

Another key application is corrosion inhibition . Quinoline derivatives have proven to be effective corrosion inhibitors for metals like mild steel in acidic environments. bioline.org.brbohrium.com Their efficacy is attributed to the presence of π-electrons and nitrogen atoms, which facilitate adsorption onto the metal surface, forming a protective film. bioline.org.brbohrium.com Computational studies can aid in the rational design of new quinoline-based inhibitors with superior performance. researchgate.net

Furthermore, the fluorescent properties of some quinoline derivatives, such as hydroxyquinolines, make them suitable for use as chemical sensors . arabjchem.org These compounds can chelate metal cations, leading to changes in their fluorescence that can be used for quantification. This suggests a potential avenue for developing this compound analogues as selective and sensitive sensors for various analytes. arabjchem.org

Table 4: Potential Material Science Applications for Quinoline Derivatives

Application Area Underlying Principle Examples of Quinoline Use References
Corrosion Inhibition Adsorption onto metal surfaces via π-electrons and heteroatoms. Inhibition of mild steel corrosion in acidic media. bioline.org.brbohrium.comresearchgate.net
Photovoltaics Photoactive nature and tunable optoelectronic properties. Components in dye-sensitized solar cells (DSSCs) and polymer solar cells. nih.gov
Chemical Sensing Fluorescence and ability to chelate metal ions. Fluorescent sensors for metal cation quantification. arabjchem.org

| Organic Electronics | Versatility in designing materials with specific electrical properties. | Emission layers in Organic Light-Emitting Diodes (OLEDs). | numberanalytics.comnih.gov |

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